![molecular formula C9H15N3O2 B6612736 Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- CAS No. 55807-64-2](/img/structure/B6612736.png)
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
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Overview
Description
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is a synthetic compound that has recently seen a surge in scientific research applications. It is a derivative of urea, and has a wide range of potential uses in the lab.
Scientific Research Applications
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in organic reactions, and as a ligand in metal-catalyzed reactions. Additionally, it has been used as a substrate for enzymatic reactions, and as a probe for studying protein-protein interactions.
Mechanism of Action
The mechanism of action of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is largely unknown. However, it is believed to act as a hydrogen-bond donor and acceptor, allowing it to form complexes with other molecules. This allows it to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions, which can be used to study metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are largely unknown. However, it has been shown to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions. These interactions may have implications for the regulation of biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, and can be used in a variety of conditions. However, it is also relatively insoluble in water, which can limit its use in certain experiments. Additionally, it may react with other compounds in the reaction mixture, which can potentially interfere with the desired reaction.
Future Directions
The potential applications of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are still being explored. One potential application is in the development of new drugs. It has been shown to interact with various biomolecules, and this could be used to develop targeted therapies for various diseases. Additionally, it could be used to study protein-protein interactions, which could lead to a better understanding of disease pathways. Furthermore, it could be used to study metal-catalyzed reactions, which could lead to the development of new catalysts. Finally, it could be used as a reagent for the synthesis of various compounds, which could lead to the development of new materials.
Synthesis Methods
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is synthesized through a reaction of isoxazole with butyl isocyanate. This reaction is carried out in the presence of a catalyst, such as pyridine, and is typically conducted at a temperature of 0-50°C. The reaction produces a colorless, crystalline solid, which is the desired product.
properties
IUPAC Name |
1-butyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-10-9(13)11-8-6-7(2)14-12-8/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYSGRDULBOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NOC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366659 |
Source
|
Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
CAS RN |
55807-64-2 |
Source
|
Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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